molecular formula C10H11ClFN B12214536 (2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine

(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine

Cat. No.: B12214536
M. Wt: 199.65 g/mol
InChI Key: AOPLKYAXMZWIOE-UHFFFAOYSA-N
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Description

(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine is a versatile small molecule scaffold with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

[2-(2-chloro-6-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2

InChI Key

AOPLKYAXMZWIOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC=C2Cl)F)CN

Origin of Product

United States

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